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molecular formula C10H10N2O2 B8816408 N-(2-Oxoindolin-6-yl)acetamide CAS No. 58605-01-9

N-(2-Oxoindolin-6-yl)acetamide

Cat. No. B8816408
M. Wt: 190.20 g/mol
InChI Key: YLBYAZHPXJQIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855730B2

Procedure details

To a mixture of 6-amino-2-oxindole (1 g) and acetyl chloride (0.79 g) in 10 ml of dichloromethane at 0° C. was added triethylamine (1 g). The mixture was brought to room temperature and stirred for 4 hours protected from atmospheric moisture with a dry-tube. The solvent was then evaporated and the residue was recrystallized from methanol to give 0.98 g (77%) of 6-acetylamino-2-oxindole as a beige solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].C(N(CC)CC)C>ClCCl>[C:12]([NH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C2CC(NC2=C1)=O
Name
Quantity
0.79 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
protected from atmospheric moisture with a dry-tube
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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